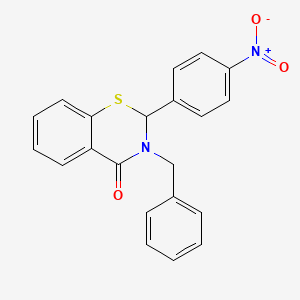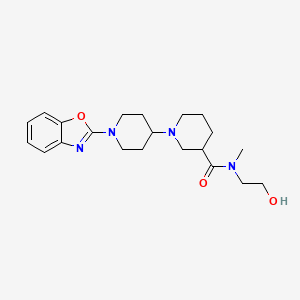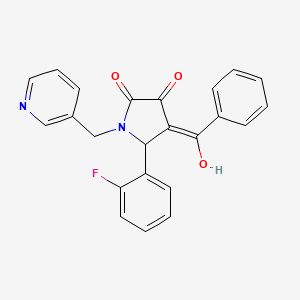![molecular formula C17H23NO3 B5465685 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol](/img/structure/B5465685.png)
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. It was first developed by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since gained widespread interest in the scientific community due to its promising results in preclinical studies.
作用机制
The exact mechanism of action of 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol is not fully understood, but it is believed to target multiple pathways that are involved in the development and progression of neurodegenerative diseases. This compound has been shown to increase the expression of genes that are involved in mitochondrial function and energy metabolism, which may help to protect against neuronal damage. In addition, this compound has been shown to reduce the production of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. These include improvements in cognitive function, reductions in inflammation, and increases in the production of proteins that are important for neuronal function and survival. In addition, this compound has been shown to protect against neuronal damage and to promote the growth and development of new neurons in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol in lab experiments is its ability to target multiple pathways that are involved in the development and progression of neurodegenerative diseases. This makes it a potentially powerful tool for studying the underlying mechanisms of these diseases and for developing new treatments. However, one limitation of using this compound in lab experiments is its high cost and the complex synthesis method required to produce it.
未来方向
There are a number of future directions for research on 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol. One area of focus is on understanding the exact mechanism of action of the compound and how it targets multiple pathways involved in neurodegenerative diseases. Another area of focus is on developing more efficient and cost-effective synthesis methods for producing this compound. Finally, there is a need for further preclinical studies to determine the safety and efficacy of this compound in animal models of neurodegenerative diseases, as well as clinical trials to evaluate its potential as a therapeutic agent in humans.
合成方法
The synthesis of 2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of a key intermediate, which is then subjected to a series of modifications to produce the final product. The exact details of the synthesis method are proprietary and have not been disclosed by the inventors.
科学研究应用
2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease. In addition, this compound has been shown to increase the production of proteins that are important for neuronal function and survival.
属性
IUPAC Name |
(3-hydroxy-4-methylphenyl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-2-3-14(12-15(13)19)16(20)18-8-4-17(5-9-18)6-10-21-11-7-17/h2-3,12,19H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIABVNLOTQRMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)

![N-[2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]urea dihydrochloride](/img/structure/B5465613.png)

![(3S)-1-[2-amino-7-(pyrazin-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5465635.png)

![1-{6-[2-(3,4-dichlorophenyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5465644.png)

![2-chloro-4-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}phenol](/img/structure/B5465657.png)

![1-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5465670.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5465720.png)
